N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide
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Overview
Description
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring, which is further connected to an oxalamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry, materials science, and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting 2,5-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
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Alkylation: : The next step involves the alkylation of the pyrrolidine intermediate with an appropriate alkylating agent, such as bromoethane, to introduce the ethyl group. This reaction is typically performed in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
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Oxalamide Formation: : The final step is the formation of the oxalamide moiety. This is achieved by reacting the alkylated pyrrolidine intermediate with oxalyl chloride in the presence of a base like pyridine. The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Preliminary studies suggest that it may have activity against certain types of cancer cells and inflammatory conditions, making it a promising candidate for further drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, while the oxalamide moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide
- N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxypropyl)oxalamide
Uniqueness
Compared to similar compounds, N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-ethyloxalamide stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its potential as a therapeutic agent and its utility in various industrial applications.
Properties
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-ethyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-4-18-16(21)17(22)19-11-14-6-5-9-20(14)25(23,24)15-10-12(2)7-8-13(15)3/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDNPXLUBYTWHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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